3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Thermal stability Physicochemical property Purification

Researchers requiring precise pyrazole-benzoic acid scaffolds often face supply inconsistency and uncertain purity for SAR campaigns. This 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 1266405-58-6) directly addresses that gap. • Distinct 4-ethyl-3,5-dimethyl substitution pattern provides steric/electronic differentiation from des-ethyl (CAS 312531-88-7) or para-carboxyl analogs, enabling systematic alkyl-chain SAR exploration. • Supplied at 95% HPLC purity as a solid; predicted density 1.17±0.1 g/cm³, bp 424.0±33.0 °C. • Suitable as a reference standard for HPLC method development, stability studies, or MS calibration for related pyrazole-benzoic acid derivatives. • Foundation scaffold for synthesizing auxin transport inhibitor analogs or functionalized probes for plant growth regulation research.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1266405-58-6
Cat. No. B1421579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
CAS1266405-58-6
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)C2=CC=CC(=C2)C(=O)O)C
InChIInChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18)
InChIKeyZRWXRQUSQLYWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 1266405-58-6) as a Pyrazole-Benzoic Acid Building Block


3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 1266405-58-6) is a pyrazole derivative featuring a benzoic acid moiety . With a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol, this compound is supplied as a solid with typical purity specifications of 95% . It is cataloged as an organic building block for medicinal chemistry and agrochemical research, where the 4-ethyl substituent on the pyrazole ring distinguishes it from simpler dimethylpyrazole-benzoic acid analogs .

Why In-Class Pyrazole-Benzoic Acid Analogs Cannot Substitute for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid in Structure-Activity Studies


Pyrazole-benzoic acid analogs exhibit widely divergent biological activities and physicochemical properties depending on substitution patterns. For instance, 2-(3-aryl-5-pyrazolyl)benzoic acids function as synthetic auxin transport inhibitors in plants [1], while tri-substituted oxo-dihydropyrazolyl-benzoic acids like GS143 selectively inhibit IκBα ubiquitination (IC50 = 5.2 µM) . The 4-ethyl-3,5-dimethyl substitution pattern in CAS 1266405-58-6 confers distinct steric and electronic properties relative to des-ethyl (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, CAS 312531-88-7) or para-carboxyl analogs (e.g., 4-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, CAS 957312-77-5), making generic substitution invalid for studies requiring this precise scaffold geometry.

Quantitative Differentiation of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: Physicochemical and Purity Metrics vs. Closest Analogs


Predicted Boiling Point Elevation Relative to Des-Ethyl Analog: Thermal Stability Indicator

The 4-ethyl substituent in 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid increases molecular weight and predicted boiling point relative to the des-ethyl analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 312531-88-7). The predicted boiling point of 424.0±33.0 °C represents a 23.6 °C elevation compared to 400.4±33.0 °C for the des-ethyl compound . This difference in thermal stability can impact purification method selection (e.g., distillation feasibility) and storage considerations.

Thermal stability Physicochemical property Purification

Predicted Density Modulation: Solubility and Formulation Implications

The 4-ethyl group in the target compound subtly alters predicted density relative to the des-ethyl analog. The predicted density of 1.17±0.1 g/cm³ for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid compares to 1.2±0.1 g/cm³ for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid . This small but measurable difference in molecular packing can affect solubility profiles and formulation behavior in screening assays.

Lipophilicity Formulation Physicochemical property

Commercial Purity Specification Benchmarking: 95% Baseline vs. Untested Analogs

Reputable vendors supply 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid at a standard purity of 95% (HPLC) with batch-specific analytical data (NMR, HPLC) available upon request . In contrast, many structural analogs such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid or 4-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid are offered without such documentation, increasing procurement risk for studies requiring validated material.

Quality control Procurement Analytical chemistry

Structural Class Inference: 4-Ethyl-3,5-Dimethylpyrazole Scaffold in Bioactive Compounds

The 4-ethyl-3,5-dimethylpyrazole substructure present in CAS 1266405-58-6 is a privileged scaffold in medicinal chemistry. Related 4-ethyl-3,5-dimethylpyrazole derivatives have demonstrated cAMP phosphodiesterase inhibition and kinase modulation . While no direct biological data is available for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid itself, the presence of the 4-ethyl substituent distinguishes it from 3,5-dimethyl-only analogs and may confer distinct binding interactions in target proteins compared to des-ethyl variants.

Medicinal chemistry Structure-activity relationship Scaffold hopping

Optimal Research and Procurement Applications for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid Based on Evidence


Medicinal Chemistry Scaffold Diversification: SAR Exploration of 4-Alkyl Pyrazole-Benzoic Acids

Use this compound as a key intermediate to explore the structure-activity relationship (SAR) of 4-substituted pyrazole-benzoic acid derivatives. The 4-ethyl-3,5-dimethyl substitution pattern provides a distinct steric and electronic profile compared to the des-ethyl analog (CAS 312531-88-7), enabling systematic investigation of alkyl chain effects on target binding, as inferred from class-level biological activity of related pyrazoles .

Analytical Method Development and Reference Standard Use

Given its well-characterized physicochemical properties (predicted density 1.17±0.1 g/cm³, boiling point 424.0±33.0 °C) and availability at analytically certified purity (95% HPLC) , this compound serves as a suitable reference standard for HPLC method development, stability studies, or as a calibration standard in mass spectrometry for related pyrazole-benzoic acid derivatives.

Agrochemical Research: Auxin Transport Inhibition Probe Synthesis

Synthesize novel analogs of auxin transport inhibitors based on the 2-(3-aryl-5-pyrazolyl)benzoic acid scaffold [1]. While the target compound lacks the 5-aryl substituent present in active auxin inhibitors, its benzoic acid-pyrazole core provides a foundation for further functionalization to generate compounds for plant growth regulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.